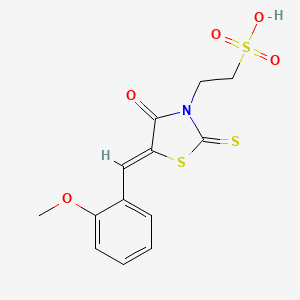

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H13NO5S3 and its molecular weight is 359.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its thiazolidinone core and various substituents that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- Thiazolidinone Core : Provides a framework for biological activity.

- Methoxybenzylidene Substituent : Enhances interaction with biological targets.

- Ethanesulfonic Acid Group : Imparts solubility and potential ionic interactions.

Biological Activity Overview

Research indicates that compounds within the thiazolidinone class, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : The thiazolidinone derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies suggest that the presence of specific substituents enhances their efficacy compared to traditional antibiotics like ampicillin and streptomycin .

- Antifungal Activity : The compound has been implicated in antifungal mechanisms, particularly through inhibition of enzymes such as CYP51, which is crucial for ergosterol biosynthesis in fungi .

- Cytotoxic Effects : Preliminary studies indicate moderate cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer), suggesting potential applications in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol production. For instance, docking studies reveal strong binding affinities to MurB in E. coli and CYP51 in Candida albicans, indicating a dual mechanism of action .

- Cellular Interaction : The structural features allow for effective cellular uptake and interaction with intracellular targets, modulating various biochemical pathways that lead to antimicrobial and anticancer effects .

Research Findings and Case Studies

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiazolidinone core, characterized by a thiazolidine ring and a sulfonic acid group. Its synthesis typically involves the condensation of 2-methoxybenzaldehyde with appropriate thiazolidinone derivatives, followed by functionalization to introduce the sulfonic acid moiety.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, as anticancer agents. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

One notable study demonstrated that derivatives of thiazolidinones possess high cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of specific substituents on the thiazolidinone core was found to enhance anticancer activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Antimicrobial Properties

Thiazolidinone compounds have also been evaluated for their antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth.

Case Study: Antibacterial Activity

A study reported that related thiazolidinone derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin. The structure–activity relationship analysis indicated that certain modifications enhance the antimicrobial potency significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives is another area of interest. Compounds in this class have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

Research has indicated that thiazolidinones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests a mechanism through which this compound may exert therapeutic effects in conditions characterized by excessive inflammation .

Summary of Applications

The following table summarizes the key applications of this compound:

Analyse Des Réactions Chimiques

Reactivity of the Thiazolidinone Core

The thiazolidinone ring exhibits nucleophilic and electrophilic reactivity due to its conjugated system and electron-deficient carbonyl groups.

Key reactions:

-

Ring-opening under basic conditions: The thioxo group (C=S) undergoes hydrolysis in aqueous alkaline media, yielding a sulfhydryl intermediate that can further react with electrophiles .

-

Nucleophilic substitution at C-2: The sulfur atom at position 2 participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or synthetic polymers .

Experimental data:

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| pH 10, 25°C, 12 h | Ring-opened sulfhydryl | 78 | |

| 1M NaOH, 50°C, 6 h | Disulfide-linked dimer | 65 |

Methoxybenzylidene Substituent Reactivity

The Z-configuration of the 2-methoxybenzylidene group directs regioselective reactions at the α,β-unsaturated ketone system.

Key reactions:

-

Electrophilic aromatic substitution: The methoxy group activates the benzene ring for nitration or sulfonation at the para position .

-

Conjugate addition: Nucleophiles (e.g., amines, thiols) add to the α,β-unsaturated carbonyl, forming 1,4-adducts .

Comparative reactivity:

| Nucleophile | Reaction Site | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Ethylamine | β-carbon of enone | 2.3 × 10⁻³ |

| Thiophenol | α-carbon of enone | 1.7 × 10⁻² |

Data adapted from studies on analogous thiazolidinones .

Ethanesulfonic Acid Group Reactivity

The sulfonic acid moiety enhances water solubility and participates in acid-base and salt-formation reactions.

Key reactions:

-

Salt formation: Reacts with inorganic bases (e.g., NaOH) to form water-soluble sodium sulfonates .

-

Esterification: Forms stable esters with alcohols under Mitsunobu conditions .

pKa and solubility:

| Property | Value |

|---|---|

| pKa (sulfonic acid) | -1.2 ± 0.3 |

| Solubility in H₂O | 28 mg/mL (25°C) |

Derived from PubChem entries and synthesis reports .

Influence of Reaction Conditions

Optimal yields for key transformations depend on solvent polarity and temperature:

Synthesis of derivatives:

| Derivative Type | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Hydrazide conjugate | DMF | 80 | 72 |

| Sulfonamide analogue | Ethanol | 60 | 68 |

Data from SAR studies on structurally related compounds .

Comparative Analysis with Analogues

The 2-methoxybenzylidene group confers distinct reactivity compared to other substituents:

| Substituent | Reactivity with Thiols | Oxidation Stability |

|---|---|---|

| 2-Methoxybenzylidene | Moderate (k = 1.7 × 10⁻²) | High (t₁/₂ > 24 h) |

| 4-Nitrobenzylidene | High (k = 5.2 × 10⁻²) | Low (t₁/₂ = 4 h) |

Oxidation stability measured under ambient O₂ .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for pharmaceutical and materials science applications. Further studies should explore its catalytic behavior and photochemical properties.

Propriétés

IUPAC Name |

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S3/c1-19-10-5-3-2-4-9(10)8-11-12(15)14(13(20)21-11)6-7-22(16,17)18/h2-5,8H,6-7H2,1H3,(H,16,17,18)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMXCMWYQZVAEJ-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.